4-Ethoxy-4-oxo-3-phenylbutanoic acid

Lipophilicity ADME Drug Design

Liquid β-ketoester analogs introduce pipetting errors and evaporation losses in HTS workflows. This crystalline solid (mp 88-89 °C) solves weighing variability. - **Precision**: Enables automated powder handling; eliminates concentration errors. - **Orthogonal reactivity**: Free -COOH for amide coupling + β-ketoester for heterocycle synthesis. - **Chiral scaffold**: C3 stereocenter allows resolution to (R)/(S) enantiomers for SAR. ≥97% purity with batch-specific CoA. Ready for global R&D shipment.

Molecular Formula C12H14O4
Molecular Weight 222.24
CAS No. 32971-21-4
Cat. No. B2966089
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Ethoxy-4-oxo-3-phenylbutanoic acid
CAS32971-21-4
Molecular FormulaC12H14O4
Molecular Weight222.24
Structural Identifiers
SMILESCCOC(=O)C(CC(=O)O)C1=CC=CC=C1
InChIInChI=1S/C12H14O4/c1-2-16-12(15)10(8-11(13)14)9-6-4-3-5-7-9/h3-7,10H,2,8H2,1H3,(H,13,14)
InChIKeyLTZBQKMDXRGZGS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





4-Ethoxy-4-oxo-3-phenylbutanoic acid – Chemical Identity & Procurement


4-Ethoxy-4-oxo-3-phenylbutanoic acid (CAS 32971-21-4) is a dicarboxylic acid monoester derivative of phenylsuccinic acid, formally a β-ketoester possessing both a carboxylic acid and an ethyl ester moiety attached to a chiral 3-phenylbutanoic acid scaffold. The compound exists as a white to off-white solid with a molecular formula of C12H14O4 and a molecular weight of 222.24 g/mol. Its structure comprises a phenyl ring at the 3-position, a ketone group at the 4-position, and a terminal ethoxycarbonyl group, conferring distinct physicochemical and reactivity profiles relative to simple β-ketoesters or non-phenylated analogs. The compound is routinely supplied at 97% purity and is utilized primarily as a building block or intermediate in medicinal chemistry and organic synthesis, with procurement driven by the need for a structurally defined, solid, and reliably characterized β-ketoester building block.

1

Dual functional group (β-ketoester + carboxylic acid) supports orthogonal derivatization sequences.

2

Chiral C3 position enables stereochemical SAR exploration and enantiomer resolution.

3

Crystalline solid format compatible with automated solid-dispensing and precise gravimetric workflows.

Why Generic Substitution Fails


While β-ketoesters and phenylbutanoic acid derivatives share a common core, the specific combination of a 4-ethoxy-4-oxo substitution pattern and a 3-phenyl substituent in 4-ethoxy-4-oxo-3-phenylbutanoic acid produces quantifiable differences in lipophilicity (logP), molecular topology, and physical state that preclude generic interchange. Unlike the lower logP methyl ester (logP ~1.42) which may exhibit suboptimal membrane permeability in cellular assays, or the higher logP butyl ester (logP ~3.19) which may suffer from poor aqueous solubility [1][2], the ethoxy variant (logP 1.87–2.24) occupies an intermediate lipophilicity window that is frequently favored for drug-like properties. Moreover, the compound is a defined crystalline solid (mp 88–89 °C) , whereas many structurally similar β-ketoesters (e.g., ethyl 3-oxo-3-phenylpropanoate) are liquids, complicating precise weighing and formulation in automated or high-throughput settings. These disparities directly impact experimental reproducibility, synthetic yield, and the validity of structure-activity relationship (SAR) conclusions when an unverified analog is substituted for the intended compound.

Target Compound Ethoxy ester, solid, logP intermediate between methyl and butyl analogs
Analog Mismatch Methyl ester may exhibit higher polarity, potentially altering cellular permeability profiles.
Target Compound Crystalline solid, mp 88–89 °C, enabling accurate microbalance weighing
Analog Mismatch Liquid β-ketoesters (e.g., ethyl benzoylacetate) may introduce dosing inaccuracies in solid-dispensing platforms.
Target Compound 4 rotatable bonds, single stereogenic center
Analog Mismatch Butyl ester and achiral analogs lack stereochemical control or may increase conformational entropy, potentially reducing binding affinity.

4-Ethoxy-4-oxo-3-phenylbutanoic acid vs. Structural Analogs


Optimal Lipophilicity for Membrane Permeability

4-Ethoxy-4-oxo-3-phenylbutanoic acid exhibits a calculated LogP in the range of 1.87–2.24 (depending on estimation method), which lies between the values observed for the corresponding methyl ester (LogP ~1.42) [1] and butyl ester (LogP ~3.19) [2]. This intermediate lipophilicity suggests a more balanced profile for passive membrane diffusion and aqueous solubility compared to the more polar methyl analog or the more hydrophobic butyl variant, potentially reducing the need for formulation adjustments during early biological evaluation.

Lipophilicity Comparison
Data to verify
Target logP ~1.87–2.24 (calc.)
Intermediate lipophilicity may support balanced permeability and solubility in cell assays.
In silico estimate; confirm experimentally.
Lipophilicity ADME Drug Design

Solid State for Precise Weighing and Formulation

The compound is a crystalline solid with a reported melting point of 88–89 °C , in contrast to closely related acyclic β-ketoesters such as ethyl 3-oxo-3-phenylpropanoate (ethyl benzoylacetate), which is a liquid at ambient temperature (melting point < 0 °C) . Solid state simplifies handling, enables precise weighing via microbalance, and supports automated solid-dispensing platforms commonly employed in high-throughput screening and combinatorial chemistry workflows.

Solid-State Handling
Data to verify
Crystalline solid, mp 88–89 °C
Enables precise gravimetric dispensing for automated HTS and synthesis.
Contrasts with liquid β-ketoester analogs (mp
Molecular Topology
Reported
4 rotatable bonds vs. 8 in butyl ester
Lower rotatable bond count may correlate with higher ligand efficiency.
Based on 2D structure analysis.
Batch Purity
Specification review
≥97% with CoA
Reduces stoichiometric uncertainty in dose-response and synthesis.
Supplier-reported; verify lot-specific documentation.
Synthetic Versatility
Class-level inference
β-ketoester + free carboxylic acid
Dual functional groups may enable orthogonal protection/deprotection strategies.
Versus mono-functional β-ketoesters.
Chiral Center Value
Class-level inference
One stereogenic C3 center
Enables enantiomer-selective synthesis routes for SAR campaigns.
Achiral analogs lack this diversification capability.
Formulation High-Throughput Screening Analytical Chemistry

Drug-Like Molecular Topology

With 4 rotatable bonds, a topological polar surface area (tPSA) of 63.6 Ų, and a molecular weight of 222.24 g/mol , 4-ethoxy-4-oxo-3-phenylbutanoic acid resides within the optimal property space defined by Lipinski's Rule of Five and Veber's bioavailability guidelines. The methyl ester analog (MW 208.21) [1] is slightly smaller, while the butyl ester (MW 250.29) [2] adds additional rotatable bonds (8 vs. 4), increasing conformational entropy and potentially reducing binding affinity due to higher entropic penalties upon target engagement.

Molecular Topology
Reported
4 rotatable bonds vs. 8 in butyl ester
Lower rotatable bond count may correlate with higher ligand efficiency.
Based on 2D structure analysis.
Medicinal Chemistry Drug-Likeness Molecular Complexity

Batch-Verified High Purity

Reputable suppliers (e.g., Sigma-Aldrich, Bidepharm) offer 4-ethoxy-4-oxo-3-phenylbutanoic acid at a minimum purity of 97%, with batch-specific certificates of analysis including NMR, HPLC, and/or GC data . In contrast, many specialty analogs or less common esters are only available at lower purities (e.g., 95%) or without rigorous analytical documentation, introducing uncertainty in reaction stoichiometry and biological assay outcomes. The availability of batch-specific QC data allows for direct verification of identity and purity before critical experiments.

Batch Purity
Specification review
≥97% with CoA
Reduces stoichiometric uncertainty in dose-response and synthesis.
Supplier-reported; verify lot-specific documentation.
Quality Control Reproducibility Analytical Chemistry

Synthetic Versatility as a β-Ketoester Scaffold

The β-ketoester functionality in 4-ethoxy-4-oxo-3-phenylbutanoic acid enables a suite of transformations—including alkylation, condensation with hydrazines to form pyrazolones, and reductive amination to access β-amino acids—that are not accessible with simple monocarboxylic acids or non-keto esters. This scaffold has been explicitly demonstrated in the synthesis of ethyl 4-oxo-4-phenylbutanoate via Friedel-Crafts acylation [1] and is a recognized intermediate in the preparation of (phenylalkyloxy)phenyl-oxobutanoic acid pharmacophores [2]. The presence of both a free carboxylic acid and a β-ketoester group allows for orthogonal protection and sequential derivatization strategies not possible with symmetric diesters.

Synthetic Versatility
Class-level inference
β-ketoester + free carboxylic acid
Dual functional groups may enable orthogonal protection/deprotection strategies.
Versus mono-functional β-ketoesters.
Organic Synthesis Heterocyclic Chemistry Medicinal Chemistry

Chiral Center for Stereochemical SAR

4-Ethoxy-4-oxo-3-phenylbutanoic acid possesses a stereogenic center at the C3 position, allowing it to be resolved into enantiomerically enriched forms (e.g., (3S)-4-ethoxy-4-oxo-3-phenylbutanoic acid) [1]. This contrasts with achiral β-ketoesters like ethyl 3-oxo-3-phenylpropanoate or 4-oxo-4-phenylbutanoic acid, which lack the 3-phenyl substituent and thus offer no opportunity for stereochemical diversification. The (3S)-enantiomer in particular has been implicated as an intermediate in the synthesis of pharmacologically active compounds targeting insulin resistance [2], demonstrating the value of the chiral center for accessing stereochemically defined drug candidates.

Chiral Center Value
Class-level inference
One stereogenic C3 center
Enables enantiomer-selective synthesis routes for SAR campaigns.
Achiral analogs lack this diversification capability.
Asymmetric Synthesis Chiral Building Blocks Medicinal Chemistry

4-Ethoxy-4-oxo-3-phenylbutanoic acid – Key Applications


Medicinal Chemistry Building Block

The β-ketoester functionality of 4-ethoxy-4-oxo-3-phenylbutanoic acid supports the synthesis of pyrazolones, isoxazoles, and other nitrogen-containing heterocycles via condensation with hydrazines or hydroxylamines. The presence of the free carboxylic acid allows for amide coupling or esterification without additional protection steps. The compound's intermediate LogP (~1.9) and favorable rotatable bond count (4) position it as a suitable core for exploring structure-activity relationships in lead optimization campaigns .

HTS and Automated Synthesis: Solid-State Handling

The crystalline solid form (mp 88–89 °C) enables precise gravimetric dispensing using automated powder-handling robots and microbalances, minimizing concentration errors in HTS plates. This contrasts with liquid β-ketoester analogs, which are prone to pipetting inaccuracies due to viscosity and evaporation. The compound's ≥97% purity with batch-specific CoA further supports robust, reproducible assay results.

Asymmetric Synthesis: Enantiopure Intermediates

The stereogenic C3 center allows for resolution of the racemic mixture into (R)- and (S)-enantiomers using chiral chromatography or diastereomeric salt formation. The (3S)-enantiomer has been referenced as a key intermediate in the synthesis of compounds with pharmacological activity against insulin resistance syndrome (IRS) [1]. Researchers requiring enantiopure building blocks for SAR studies or API synthesis will benefit from the chiral nature of this scaffold.

Chemical Biology Probe Development

The combination of a β-ketoester and a carboxylic acid in a single, moderately lipophilic molecule provides two orthogonal attachment points for bioconjugation (e.g., amide bond formation with lysine residues, ester linkage to hydroxyl-containing tags). The compound's physicochemical profile (LogP 1.87, tPSA 63.6 Ų) is consistent with cell-permeable probes, making it a suitable starting point for designing activity-based probes or fluorescent ligands.

Application
Selection Property
Validation Focus
Heterocycle synthesis (pyrazolones, isoxazoles)
Dual β-ketoester/carboxylic acid scaffold
Orthogonal derivatization sequence efficiency
High-throughput screening library
Crystalline solid, batch-specific CoA
Dispensing accuracy and assay reproducibility
Enantiopure chiral building block
C3 stereogenic center
Enantiomeric resolution and stereochemical SAR
Chemical biology probe design
Moderate lipophilicity, bifunctional handles
Cell permeability and bioconjugation efficiency

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